N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide
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Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a methoxy group, and a chlorophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-chlorophenol.
Formation of Intermediate: The 4-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenoxy)acetyl chloride.
Coupling Reaction: The intermediate 2-(4-chlorophenoxy)acetyl chloride is then reacted with 5-amino-2-methoxyaniline in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy and chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-(4-fluorophenoxy)-acetamide
- N-(5-Amino-2-methoxyphenyl)-2-(4-bromophenoxy)-acetamide
- N-(5-Amino-2-methoxyphenyl)-2-(4-iodophenoxy)-acetamide
Uniqueness
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. Compared to its analogs with different halogen substitutions, the chlorophenoxy derivative may exhibit distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-14-7-4-11(17)8-13(14)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHPGQJJXGJQFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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